molecular formula C30H27N3O4S B11630003 (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11630003
M. Wt: 525.6 g/mol
InChI Key: NSYZCGKHQLSXCN-DKTQLMGPSA-N
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Description

The compound (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions.

Industrial Production Methods

For large-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of functional groups and the thiazolopyrimidine core, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C30H27N3O4S

Molecular Weight

525.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C30H27N3O4S/c1-19-8-7-9-20(2)27(19)37-15-14-36-25-13-12-21(17-26(25)35-3)16-23-28(31)33-24(22-10-5-4-6-11-22)18-38-30(33)32-29(23)34/h4-13,16-18,31H,14-15H2,1-3H3/b23-16-,31-28?

InChI Key

NSYZCGKHQLSXCN-DKTQLMGPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC

Origin of Product

United States

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